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Compound of Interest

Compound Name: Pegunigalsidase-alfa

Cat. No.: B10832616

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration protocols for
pegunigalsidase-alfa (PRX-102), an enzyme replacement therapy (ERT) for Fabry disease,
as documented in key clinical trials. The information is intended to guide researchers and
clinicians in understanding the established methodologies for the safe and effective delivery of
this therapeutic agent.

Mechanism of Action

Fabry disease is an X-linked genetic disorder characterized by a deficiency of the lysosomal
enzyme alpha-galactosidase A (a-GLA). This deficiency leads to the progressive accumulation
of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells and tissues,
resulting in a multisystemic disease affecting the kidneys, heart, and nervous system.[1][2][3]

Pegunigalsidase-alfa is a recombinant human a-galactosidase A enzyme produced in plant
cells and subsequently modified through PEGylation.[4] This modification extends the
enzyme's plasma half-life, allowing for potentially less frequent administration compared to
other ERTs.[4][5] Administered intravenously, pegunigalsidase-alfa is taken up by cells via
receptor-mediated endocytosis and transported to the lysosomes.[1] Within the lysosomes, the
enzyme catalyzes the breakdown of accumulated Gb3, thereby addressing the underlying
enzymatic deficiency in Fabry disease.[1]
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Caption: Mechanism of action of pegunigalsidase-alfa in Fabry disease.

Clinical Trial Administration Protocols

Pegunigalsidase-alfa has been investigated in several key clinical trials, including the Phase
[l BALANCE, BRIDGE, and BRIGHT studies. These trials have established specific protocols
for dosing, infusion, and management of potential adverse reactions.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the clinical trial protocols

for pegunigalsidase-alfa.

Table 1: Dosing Regimens in Key Clinical Trials
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Clinical Trial

Dosing Regimen

Patient Population Reference

BALANCE

1 mg/kg intravenously

every 2 weeks

Adults with Fabry

disease and impaired

renal function [61[71[8]
previously treated with

agalsidase beta.

BRIDGE

1 mg/kg intravenously

every 2 weeks

Adults with Fabry

disease previously

treated with [6][9][10]
agalsidase alfa for at

least 2 years.

BRIGHT

2 mg/kg intravenously

every 4 weeks

Adults with Fabry
disease previously
treated with an ERT
: [SI618111][12][13]
(agalsidase alfa or
beta) for at least 3

years.

Table 2: Infusion Parameters
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ERT-
ERT-Naive )
Parameter . Experienced Notes Reference
Patients .
Patients
- ) ) ) For a total
Initial Infusion 0.63 mL/min 0.83 mL/min (50
volume of 150 [14][15]
Rate (<70 kg) (37.5 mL/hr) mL/hr) L
mL.
. . ) i For a total
Initial Infusion 1 mL/min (60 1.39 mL/min (83
volume of 250 [14][15]
Rate (70-100 kg)  mL/hr) mL/hr)
mL.
N ) ) ) For a total
Initial Infusion 1.38 mL/min (83 2.78 mL/min
volume of 500 [15]
Rate (>100 kg) mL/hr) (167 mL/hr) L
mL.
- ) Can be gradually
Initial Infusion )
) 3 to 4.5 hours 3 hours reduced if well- [16][12][17]
Duration
tolerated.
. Achieved after 4-
Minimum
1.5 hours 1.5 hours 6 well-tolerated [15][17]

Infusion Duration

infusions.

Experimental Protocols

The following protocols are synthesized from the methodologies reported in the clinical trials of

pegunigalsidase-alfa.

Protocol 1: Pegunigalsidase-alfa Reconstitution and

Dilution

Objective: To prepare pegunigalsidase-alfa for intravenous infusion.

Materials:

e Pegunigalsidase-alfa vials (20 mg in 10 mL)[6]

e 0.9% Sodium Chloride injection, USP
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« Infusion bags (150 mL, 250 mL, or 500 mL)[14]
o Sterile syringes and needles
Procedure:

o Calculate the required dose of pegunigalsidase-alfa based on the patient's actual body
weight (1 mg/kg or 2 mg/kg as per the specific trial protocol).[14][15]

o Determine the total infusion volume based on the patient's body weight:
o <70 kg: 150 mL[14]

o 70-100 kg: 250 mL[14]

) 100 kg: 500 mL[14]

o From the appropriate size infusion bag of 0.9% Sodium Chloride, withdraw a volume of
saline equal to the calculated volume of pegunigalsidase-alfa solution required for the
dose.[14]

o Withdraw the calculated volume of pegunigalsidase-alfa from the vials and inject it directly
into the infusion bag.[14]

o Gently invert the infusion bag to mix the solution. Avoid vigorous shaking or agitation.[14]

o The final diluted solution is ready for administration.

Protocol 2: Intravenous Administration of
Pegunigalsidase-alfa

Objective: To safely administer the prepared pegunigalsidase-alfa solution to the patient.
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Pre-infusion Procedures:

» Consider pre-treatment with antihistamines, antipyretics, and/or corticosteroids, especially
for ERT-naive patients or those with a history of infusion-associated reactions (IARs).[14][15]
For patients previously on ERT, similar pre-medication can be considered for the initial
infusions and tapered if tolerated.[14]

o Ensure appropriate medical support, including cardiopulmonary resuscitation equipment, is
readily available.[15]

Infusion Procedure:

» Administer the diluted pegunigalsidase-alfa solution by intravenous infusion using the
weight-based infusion rates specified in Table 2 for the initial 4-6 doses.[15]

» Monitor the patient closely for any signs of hypersensitivity or IARs.[14]

« If the initial infusions are well-tolerated, the infusion duration can be gradually reduced in
subsequent infusions, with a minimum duration of 1.5 hours.[15][17]

o For patients who have demonstrated good tolerability, home infusions may be considered in
accordance with local regulations and under the supervision of a healthcare professional.[16]

Post-infusion Monitoring:

o Observe the patient for at least 1-2 hours post-infusion.[16]

Protocol 3: Management of Infusion-Associated
Reactions (IARs)

Objective: To manage mild-to-moderate and severe IARs during pegunigalsidase-alfa
infusion.

Mild-to-Moderate IARS:
o Temporarily stop the infusion for 15-30 minutes or slow the infusion rate by 25-50%.[14][15]

o Administer appropriate medical treatment (e.g., antihistamines, corticosteroids).[14]
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 If symptoms subside, resume the infusion at a 25-50% reduced rate as tolerated.[14]
 If symptoms persist, stop the infusion and monitor the patient.[14]

Severe IARs (e.g., Anaphylaxis):

o Immediately discontinue the infusion.[14][15]

e Initiate appropriate emergency medical treatment.[14][15]

» Re-administration should be carefully considered after a severe reaction. If re-challenged, a
slower infusion rate and/or desensitization measures should be employed.[15]

Experimental Workflow for Pegunigalsidase-alfa
Administration
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Caption: Workflow for the clinical administration of pegunigalsidase-alfa.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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alfa Administration in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10832616#pegunigalsidase-alfa-administration-
protocols-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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